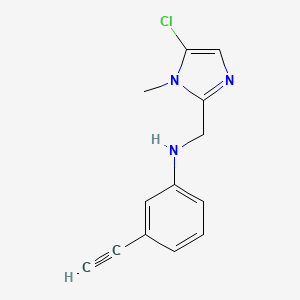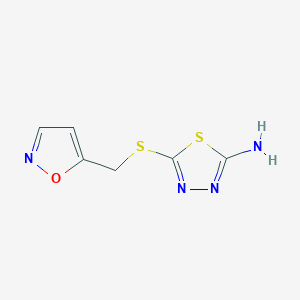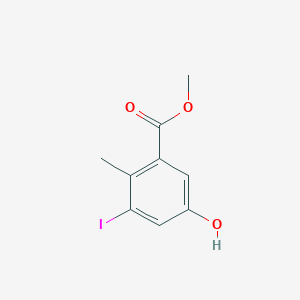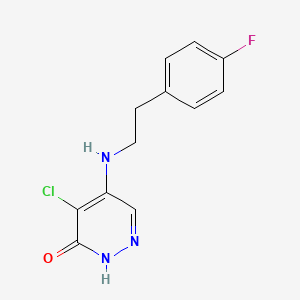
N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a hydroxyethyl group, a carboxamide group, and a dihydropyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2-hydroxyethylamine with a suitable pyridazine derivative under controlled conditions. One common method involves the condensation of 2-hydroxyethylamine with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-(2-carboxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide.
Reduction: Formation of N-(2-hydroxyethyl)-6-hydroxy-1,6-dihydropyridazine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds such as:
N-(2-hydroxyethyl)pyridazine-3-carboxamide: Lacks the oxo group, resulting in different chemical reactivity and biological activity.
N-(2-hydroxyethyl)-2-pyrrolidone: Contains a pyrrolidone ring instead of a dihydropyridazine ring, leading to different physical and chemical properties.
N-(2-hydroxyethyl)ethylenediamine: Contains an ethylenediamine backbone, which affects its coordination chemistry and biological interactions.
Propiedades
Fórmula molecular |
C7H9N3O3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O3/c11-4-3-8-7(13)5-1-2-6(12)10-9-5/h1-2,11H,3-4H2,(H,8,13)(H,10,12) |
Clave InChI |
IMWKGLVZTJQVGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NN=C1C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)
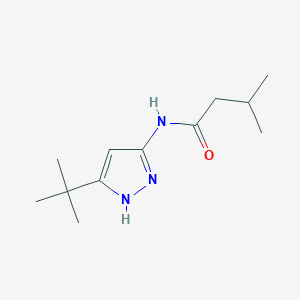





![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
